N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Overview
Description
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (MBSPQ) is an organic compound with a unique structure that has been studied extensively in recent years. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral activities. MBSPQ has been used in various scientific research applications, such as drug design and development, drug delivery, and drug synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
- Intramolecular Acyl Migration in Spiropiperdine Systems : Méndez and Kouznetsov (2011) describe the synthesis of spiropiperdine scaffolds, including N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, through an intramolecular acyl transfer process. This process, promoted by debenzylation conditions, highlights the structural dynamics of spiropiperidine compounds (Méndez & Kouznetsov, 2011).
Pharmacological Properties and Receptor Affinity
Sila-Analogues of Spiro Ligands : Tacke et al. (2003) explore the synthesis, structure, and pharmacological properties of various spiro ligands, including those structurally related to N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their work provides insights into the affinity of these compounds for central nervous system receptors (Tacke et al., 2003).
Spiropiperidines as Sigma-Receptor Ligands : Maier and Wünsch (2002) focus on the affinity of spiro[[2]benzopyran-1,4‘-piperidines] for sigma receptors. Their findings are relevant for understanding the receptor interactions of compounds like N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (Maier & Wünsch, 2002).
Chemical Synthesis and Modifications
Facile Synthesis of Spiro Compounds : Huang, Tian, and Teng (2016) present a method for synthesizing spiro compounds, highlighting techniques relevant to the production of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their approach includes the formation of a spirocarbon center and removal of protective groups (Huang, Tian, & Teng, 2016).
One-Pot Synthesis of Spiro-Annelated Heterocycles : Artico et al. (1992) describe the one-pot synthesis of spiro-annelated heterocyclic systems, which could be applied to the synthesis of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. This method involves interactions between aromatic amines and 4-oxopiperidines (Artico et al., 1992).
Biological Activities and Applications
Evaluation of Sigma Receptor Ligands : Oberdorf et al. (2008) assess the biological activity of various spirocyclic compounds, including those structurally similar to N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine. Their findings on sigma receptor affinity and selectivity provide insight into potential biological applications (Oberdorf et al., 2008).
c-Met/ALK Inhibitors with Spiropiperidines : Li et al. (2013) explore the use of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK dual inhibitors. This research is relevant for understanding the potential of N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine in cancer treatment (Li et al., 2013).
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-25-16-6-4-5-15(13-16)14-22-19-20(9-11-21-12-10-20)24-18-8-3-2-7-17(18)23-19/h2-8,13,21,24H,9-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYZLSKZIHZACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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